![molecular formula C15H21ClN4O3 B2899198 ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O CAS No. 1802420-16-1](/img/structure/B2899198.png)
ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O
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Overview
Description
ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
Based on its molecular weight (32678 g/mol) and its lipophilic tert-butyl group, it is likely to have good oral bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of the environment, as certain functional groups in the compound can ionize at different pH levels . Additionally, temperature can influence the compound’s stability and its interactions with its targets .
Advantages and Limitations for Lab Experiments
The advantages of using ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O in lab experiments include its potential as an anti-cancer agent and its ability to modulate the immune system. However, the limitations include the complex synthesis process and the limited understanding of its mechanism of action.
Future Directions
There are several future directions for the research of ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O. These include further studies on its mechanism of action, its potential as an anti-inflammatory agent, and its effects on the immune system. Additionally, future research could focus on improving the synthesis process and developing more efficient methods for the production of ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O.
Synthesis Methods
The synthesis of ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O involves multiple steps and requires expertise in organic chemistry. The synthesis method is based on the reaction of 4,6-dichloro-5-nitropyrimidine with 1-(2-aminoethyl)piperazine and subsequent acylation with 2,2-dimethylpropanoyl chloride. The yield of the synthesis process is around 50%.
Scientific Research Applications
ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O has shown potential in various scientific research fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.
properties
IUPAC Name |
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-10-4-6-20(7-5-10)13(21)11-8-18-12(16)9-17-11/h8-10H,4-7H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYBGYBSFIDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate |
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